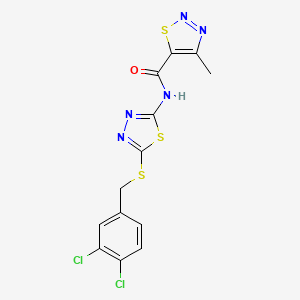

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1351620-27-3

Cat. No.: VC6299517

Molecular Formula: C13H9Cl2N5OS3

Molecular Weight: 418.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351620-27-3 |

|---|---|

| Molecular Formula | C13H9Cl2N5OS3 |

| Molecular Weight | 418.33 |

| IUPAC Name | N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H9Cl2N5OS3/c1-6-10(24-20-17-6)11(21)16-12-18-19-13(23-12)22-5-7-2-3-8(14)9(15)4-7/h2-4H,5H2,1H3,(H,16,18,21) |

| Standard InChI Key | TYKHQISSDAPUNT-UHFFFAOYSA-N |

| SMILES | CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |

Introduction

Structural Characteristics and Pharmacophoric Features

The molecule comprises two heterocyclic cores: a 1,3,4-thiadiazole ring and a 1,2,3-thiadiazole ring, interconnected via a carboxamide bridge. The 1,3,4-thiadiazole moiety is substituted at the 5-position with a (3,4-dichlorobenzyl)thio group, while the 1,2,3-thiadiazole ring bears a methyl group at the 4-position. Key pharmacophoric elements include:

-

Electron-deficient thiadiazole rings: These enhance stability and facilitate interactions with biological targets through π-π stacking and hydrogen bonding .

-

3,4-Dichlorobenzylthio substituent: Chlorine atoms at the 3- and 4-positions of the benzyl group are electron-withdrawing, improving lipophilicity and membrane permeability .

-

Carboxamide linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .

Synthetic Pathways and Methodological Considerations

While no explicit synthesis route for this compound is documented, its construction can be inferred from established protocols for analogous thiadiazoles . A plausible three-step synthesis is outlined below:

Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

-

Cyclization of thiosemicarbazide: Reacting thiosemicarbazide with citric acid under acidic conditions yields 5-amino-1,3,4-thiadiazole-2-thiol .

-

Functionalization with 3,4-dichlorobenzyl bromide: The thiol group undergoes nucleophilic substitution with 3,4-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine .

Preparation of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

-

Cyclization of thioamide: Treating thioacetamide with hydrazine hydrate forms 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .

-

Chlorination: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride .

Final Coupling via Amide Bond Formation

-

Carboxamide linkage: Reacting 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a coupling agent (e.g., DCC) yields the target compound .

Anticipated Biological Activity and Mechanism of Action

Antimicrobial Activity

1,2,3-Thiadiazole derivatives demonstrate broad-spectrum antimicrobial properties. The methyl group at the 4-position could sterically hinder enzymatic degradation, prolonging activity . For instance, triazole-thiadiazole hybrids synthesized via microwave irradiation show MIC values of 2–8 µg/mL against Candida albicans .

Structure-Activity Relationship (SAR) Analysis

Pharmacokinetic and Toxicity Considerations

-

Lipophilicity: Calculated logP values for similar compounds range from 2.1–3.8, suggesting moderate blood-brain barrier permeability .

-

Metabolic stability: The methyl group on the 1,2,3-thiadiazole ring may reduce cytochrome P450-mediated oxidation .

-

Toxicity: Thiadiazoles with LD₅₀ > 1,600 mg/kg (e.g., 3-bromophenyl derivatives) indicate low acute toxicity .

Future Directions and Research Gaps

-

Synthetic optimization: Microwave-assisted synthesis could improve yield and purity, as demonstrated for triazole-thiadiazole hybrids .

-

In vivo validation: Testing in MES, PTZ, and neurotoxicity models (rotarod) is essential to confirm anticonvulsant efficacy .

-

Target identification: Molecular docking studies against GABAₐ receptors or carbonic anhydrase isoforms would elucidate mechanistic pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume